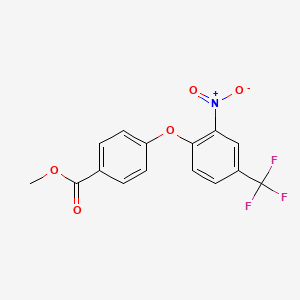

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate

Description

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is a benzoate ester featuring a nitro group at the 2-position and a trifluoromethyl group at the 4-position on the phenoxy ring. Key properties include a molecular weight of 249.14 g/mol (for the isomer Methyl 2-nitro-4-(trifluoromethyl)benzoate), a boiling point of 271.8°C, and a density of 1.442 g/cm³ .

Properties

IUPAC Name |

methyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO5/c1-23-14(20)9-2-5-11(6-3-9)24-13-7-4-10(15(16,17)18)8-12(13)19(21)22/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGXOPXRCXXFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate typically involves the following steps:

Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile: This step is performed under base or acid catalysis to produce 2-Nitro-4-(trifluoromethyl)benzamide.

Alcoholysis Reaction: The 2-Nitro-4-(trifluoromethyl)benzamide is then mixed with a sulfuric acid-methanol solution for an alcoholysis reaction to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The reaction conditions are kept mild, and the post-treatment process is simplified to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

Reduction: The major product is Methyl 4-(2-Amino-4-(trifluoromethyl)phenoxy)benzoate.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₀F₃NO₅

- Molecular Weight : 353.24 g/mol

- Key Functional Groups : Nitro group (-NO₂), Trifluoromethyl group (-CF₃), Ester group (-COO-)

The trifluoromethyl group is known to significantly enhance the compound's lipophilicity and stability, which are critical for its biological interactions and applications in drug design .

Medicinal Chemistry

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate has been explored for its potential in drug development due to its ability to interact with various biological targets. Notable applications include:

- Synthesis of Isoxazolinone Antibacterial Agents : This compound has been utilized as a precursor in the synthesis of antibacterial agents that show promise against resistant bacterial strains.

- Preparation of Benzo[b]azepines : These compounds serve as inhibitors of cholesterol ester transfer, indicating potential cardiovascular applications.

Agricultural Science

The compound has demonstrated herbicidal properties, making it useful in the development of pesticides:

- Herbicide Development : Research indicates that compounds similar to this compound exhibit significant herbicidal activity. Its structural features allow for effective targeting of plant growth processes .

Chemical Engineering

In chemical engineering, this compound has been involved in innovative synthesis methods:

- Continuous Flow Nitration Processes : The compound is part of studies aimed at optimizing nitration reactions using droplet-based microreactors, enhancing efficiency and safety in chemical manufacturing processes.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate depends on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Methyl 2-Nitro-4-(trifluoromethyl)benzoate

- Structure : Nitro group at 2-position , trifluoromethyl at 4-position on the benzoate ring.

- Properties : Boiling point = 271.8°C, density = 1.442 g/cm³, molecular weight = 249.14 g/mol .

- Applications : Likely used as an intermediate in pesticide synthesis due to its trifluoromethyl group enhancing lipophilicity and bioactivity .

Methyl 4-(4-Formyl-2-Nitrophenoxy)benzoate

- Structure: Formyl group replaces trifluoromethyl at the 4-position on the phenoxy ring.

- Properties: Molecular formula = C₁₅H₁₁NO₆, molecular weight = 301.25 g/mol .

- Reactivity : The formyl group increases susceptibility to nucleophilic addition reactions compared to the inert trifluoromethyl group .

Ethyl 2-Nitro-4-(trifluoromethyl)benzoate

Functional Group Variants

Methyl 4-[4-Amino-2-(trifluoromethyl)phenoxy]-benzoate

- Structure: Amino group replaces nitro at the 4-position on the phenoxy ring.

- Synthesis : Derived via reduction of the nitro group in the parent compound.

- Applications: Amino-substituted derivatives are intermediates in drug discovery, particularly for antimalarial or antiviral agents .

(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid

Agrochemical Analogs

Several benzoate esters with trifluoromethyl and nitro groups are commercial pesticides:

The trifluoromethyl group enhances metabolic stability and membrane penetration , while the nitro group contributes to electron-deficient aromatic systems , facilitating binding to biological targets .

Spectral and Physicochemical Data

| Property | Target Compound | Methyl 2-Nitro-4-(trifluoromethyl)benzoate | Methyl 4-Formyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 249.14 (isomer) | 249.14 | 301.25 |

| Boiling Point (°C) | 271.8 | 271.8 | Not reported |

| Density (g/cm³) | 1.442 | 1.442 | Not reported |

| Key IR Bands (cm⁻¹) | ν(C=O) ~1680, ν(NO₂) ~1520 | Similar | ν(C=O) ~1663–1682 |

| Applications | Agrochemical intermediates | Pesticide synthesis | Reactive intermediate |

Biological Activity

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate (CAS No. 297148-99-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.24 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties, potentially influencing the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. The presence of such groups has been linked to increased potency against various pathogens due to enhanced lipophilicity and binding affinity to target sites.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 4.88 µg/mL |

| Compound B | C. albicans | 22.4 µg/mL |

| This compound | TBD | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound's structural characteristics suggest it may inhibit specific cancer cell lines, similar to other compounds with trifluoromethyl substitutions.

Case Study Overview

In a recent study, derivatives containing trifluoromethyl groups were tested against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, compounds with similar structural motifs showed promising IC50 values better than standard chemotherapeutics like Doxorubicin.

Table 2: Anticancer Activity

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Compounds with trifluoromethyl groups often demonstrate inhibition against critical enzymes involved in cell proliferation and survival.

- Gene Expression Modulation : Studies have shown that certain derivatives can down-regulate genes associated with cancer progression, such as TP53 and EGFR, indicating a potential pathway for therapeutic intervention.

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between methyl 4-hydroxybenzoate and 2-nitro-4-(trifluoromethyl)phenyl derivatives. Key steps include:

- Esterification : Pre-protection of the carboxylic acid group (if starting from 4-hydroxybenzoic acid) via methyl ester formation using methanol and catalytic sulfuric acid .

- Phenoxy Coupling : Reacting the activated aryl halide (e.g., 2-nitro-4-(trifluoromethyl)chlorobenzene) with methyl 4-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to facilitate SNAr .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and ester functionality. The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and nitro group (deshielded aromatic protons) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 356.06 for C₁₅H₁₀F₃NO₅). NIST databases provide reference fragmentation patterns .

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1350 cm⁻¹ (CF₃ stretch) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood due to potential nitro group toxicity .

- Storage : In amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation of the nitro and ester groups .

- Waste Disposal : Segregate as halogenated waste and incinerate via licensed facilities due to trifluoromethyl and nitro residues .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodological Answer :

- Directing Groups : The nitro group at position 2 directs electrophilic substitution to the para position. However, competing reactions (e.g., trifluoromethyl group steric effects) may require optimizing reaction time and temperature .

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance SNAr efficiency in biphasic solvent systems (e.g., toluene/water) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation barriers for competing pathways, guiding experimental design .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve aromatic proton assignments. For example, NOESY can confirm spatial proximity of nitro and trifluoromethyl groups .

- Isotopic Labeling : Synthesize a ¹³C-labeled ester to trace carbonyl carbon shifts and rule out impurities .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially if unexpected tautomers or rotamers are suspected .

Q. What experimental designs are suitable for evaluating bioactivity in medicinal chemistry?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are calculated via nonlinear regression .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing NO₂ with NH₂) and compare logP (HPLC) and binding affinities (SPR) to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.